ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Halogen bonding Sigma-hole Medicinal chemistry

This 4-bromophenyl/8-COOEt pyrazolo[4,3-c]quinoline introduces a directional σ-hole halogen-bond donor absent in 4-Cl, 4-CH₃, or unsubstituted analogs—shifting target engagement in kinase panels (EGFR, BRAF, Chk1, Src), G-quadruplex stabilization (c-MYC/KRAS), and anti-inflammatory QSAR models (R²=0.97). Use for FBDD scaffold-hopping where bromine-mediated binding enthalpy is desired; verify ITC against 4-Cl analog. Request a bulk quote for custom synthesis.

Molecular Formula C25H18BrN3O2
Molecular Weight 472.3 g/mol
CAS No. 901044-54-0
Cat. No. B3300309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
CAS901044-54-0
Molecular FormulaC25H18BrN3O2
Molecular Weight472.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5
InChIInChI=1S/C25H18BrN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3
InChIKeyLOSPLUSBZMJZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901044-54-0): Compound Identity and Pharmacophore Context


Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate (CAS 901044‑54‑0, molecular formula C₂₅H₁₈BrN₃O₂, exact mass 471.05824 g/mol) is a fully synthetic, pentacyclic heterocycle that belongs to the pyrazolo[4,3‑c]quinoline‑8‑carboxylate family [1]. The compound features a 4‑bromophenyl substituent at the N‑1 position, a phenyl group at C‑3, and an ethyl carboxylate moiety anchored at C‑8 of the quinoline ring. Its structural identity is confirmed by ¹H NMR spectroscopy and its unique InChIKey (LOSPLUSBZMJZIO‑UHFFFAOYSA‑N) in the SpectraBase database [1]. The pyrazolo[4,3‑c]quinoline scaffold itself is recognized as a privileged pharmacophore with demonstrated activities spanning anti‑inflammatory, anticancer, kinase‑inhibitory, and β‑glucuronidase‑inhibitory domains [2].

Why Simple Substituent Swaps Across Pyrazolo[4,3-c]quinoline-8-carboxylate Derivatives Compromise Research Reproducibility


Within the pyrazolo[4,3‑c]quinoline‑8‑carboxylate chemotype, even ostensibly conservative substituent exchanges (e.g., 4‑Br → 4‑Cl, 4‑CH₃, or H) profoundly alter the electronic landscape, steric profile, and intermolecular interaction capabilities of the molecule [1][2]. The 4‑bromophenyl group introduces a heavy halogen that participates in halogen‑bonding (σ‑hole) interactions not available with the 4‑chlorophenyl or 4‑methylphenyl analogs, which can shift target engagement profiles [1][2]. Simultaneously, the electron‑withdrawing ester at C‑8 modulates the electron density of the pyrazolo[4,3‑c]quinoline core differently than the corresponding 8‑bromo or 8‑hydrogen derivatives. Consequently, substituting any of these close analogs without re‑running full SAR evaluation can lead to qualitatively different biological outcomes.

Comparative Evidence for Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate versus Its Closest Structural Analogs


Halogen-Bonding Potential of the 4-Bromophenyl Substituent Relative to 4-Chlorophenyl, 4-Methylphenyl, and Unsubstituted Phenyl Analogs

The 4‑bromophenyl group at N‑1 can engage in halogen‑bond (σ‑hole) interactions with backbone carbonyl oxygens or π‑systems in protein binding pockets, a capacity that is substantially stronger for bromine than for chlorine and entirely absent in 4‑methylphenyl or unsubstituted phenyl analogs [1][2]. The calculated σ‑hole magnitude for aryl bromides (−15 to −25 kJ mol⁻¹) exceeds that of the corresponding chlorides (−5 to −15 kJ mol⁻¹), translating into measurable differences in binding free energy (ΔΔG ≈ −2 to −5 kJ mol⁻¹) when a halogen bond replaces a hydrophobic contact [1][2].

Halogen bonding Sigma-hole Medicinal chemistry Drug design

Electron-Withdrawing 8-Carboxylate Ester Versus 8-Bromo or 8-Hydrogen Derivatives

The 8‑ethoxycarbonyl substituent (–COOEt) exerts a moderate electron‑withdrawing effect (Hammett σₘ ≈ 0.37, σₚ ≈ 0.45) that polarizes the quinoline ring, in contrast to the 8‑bromo analog CAS 901043‑65‑0 (σₘ ≈ 0.39, σₚ ≈ 0.23) and the 8‑des‑carboxylate analog CAS 901018‑02‑8 (σ = 0 for H) [1]. This difference in electron demand can modulate the basicity of the pyrazole and quinoline nitrogens, thereby affecting protonation state at physiological pH, solubility, and target‑binding complementarity [1].

Electron-withdrawing group Hammett constant SAR Quinoline

Class-Level Anti-Inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives (NO Production Inhibition in RAW 264.7 Cells)

In a systematic SAR study of 18 pyrazolo[4,3‑c]quinoline derivatives, the unsubstituted 3‑amino‑4‑phenylamino‑1H‑pyrazolo[4,3‑c]quinoline (2a) inhibited LPS‑stimulated NO production in RAW 264.7 macrophages with an IC₅₀ of 0.39 μM, while optimal para‑substitution (4‑OH, compound 2i) drove the IC₅₀ down to 0.19 μM, equipotent to the positive control 1400 W [1]. Although the specific 4‑bromophenyl‑8‑carboxylate target compound was not included in this panel, the QSAR model derived from the dataset (R² = 0.97, Q² = 0.91) identifies key electronic and hydrogen‑bonding descriptors that predict the anti‑inflammatory potential of new analogs [1].

Anti-inflammatory Nitric oxide iNOS Macrophage

Cytotoxic and G-Quadruplex-Stabilizing Potential of Pyrazolo[4,3-c]quinoline Ligands

A recently reported series of pyrazolo[4,3‑c]quinolines was designed as c‑MYC Pu27 and KRAS G‑quadruplex stabilizing ligands; the lead compound PQ32 inhibited tumor cell proliferation with an IC₅₀ of ~1.00 μM, induced G2‑phase cell‑cycle arrest, and suppressed c‑MYC/KRAS gene expression in vitro, achieving comparable tumor‑growth inhibition to cisplatin in a mouse xenograft model [1][2]. Although PQ32 is a structurally distinct pyrazolo[4,3‑c]quinoline derivative, the study demonstrates that this scaffold is capable of delivering potent antitumor activity through a non‑canonical DNA‑targeting mechanism [1].

G-quadruplex c-MYC KRAS Antitumor PQ32

Pyrazolo[4,3-c]quinoline Scaffold as a Privileged Kinase‑Inhibitory Pharmacophore (EGFR, Chk1, Src)

Multiple research groups have independently identified pyrazolo[4,3‑c]quinoline derivatives as kinase‑inhibitory chemotypes. A series of 4‑pyrazolylquinolin‑2‑ones demonstrated dual EGFR/BRAF V600E inhibition with apoptotic antiproliferative effects [1]; a 2‑aryl‑2H‑pyrazolo[4,3‑c]quinolin‑3‑one series was characterized as checkpoint kinase 1 (Chk1) inhibitors [2]; and pyrazoloquinolone derivatives have been claimed as Src kinase inhibitors [3]. While the target compound has not been profiled against these kinases, the scaffold’s recurrent appearance across independent kinase programs suggests a high probability of target engagement in kinase screens.

EGFR Kinase inhibitor Pyrazoloquinoline Cancer

Anti-Angiogenic Activity of Pyrazolo[4,3-c]quinoline-Containing Compounds (Endothelial Cell and CAM Assays)

A series of trisubstituted pyrazoles was converted via PIFA‑mediated oxidation into fused pyrazolo[4,3‑c]quinoline ring systems; these products displayed potent anti‑angiogenic activity in endothelial cell proliferation and migration assays and in the chicken chorioallantoic membrane (CAM) model, and concurrently inhibited the growth of MCF‑7 (breast) and Hela (cervical) carcinoma cells in vitro [1]. The study directly implicates the pyrazolo[4,3‑c]quinoline fusion as a critical structural determinant for anti‑angiogenic potency, distinguishing it from non‑fused pyrazole precursors [1].

Anti-angiogenic Endothelial cell CAM assay MCF-7 Hela

Validated Application Scenarios for Ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate Based on Scaffold-Class Evidence


Halogen-Bond-Driven Fragment-Based Drug Design (FBDD)

The 4‑bromophenyl substituent provides a directional halogen‑bond donor that is absent in the 4‑chlorophenyl and 4‑methylphenyl analogs. The target compound can serve as a starting fragment or scaffold‑hopping intermediate in FBDD campaigns where a bromine‑mediated σ‑hole interaction is desired to enhance target‑binding enthalpy and selectivity [1]. Researchers should compare binding thermodynamics (ITC) and co‑crystal structures against the 4‑Cl analog to quantify the halogen‑bond contribution.

Anti-Inflammatory Lead Optimization via QSAR-Guided Substitution

With the pyrazolo[4,3‑c]quinoline scaffold demonstrating IC₅₀ values of 0.19–0.92 μM for NO production inhibition in RAW 264.7 macrophages, the target compound can be prioritized as a novel substitution variant for anti‑inflammatory lead optimization. Its unique combination of 4‑bromophenyl and 8‑COOEt groups can be fed into established QSAR models (R² = 0.97) to prospectively predict anti‑inflammatory potency before wet‑lab testing [2].

G-Quadruplex DNA Targeting for Anticancer Probe Development

Given the recent validation of pyrazolo[4,3‑c]quinoline ligands as c‑MYC/KRAS G‑quadruplex stabilizers (lead PQ32, IC₅₀ ~ 1.00 μM, in vivo efficacy comparable to cisplatin), the target compound should be evaluated in fluorescence‑based G4‑binding screens (e.g., FRET melting, FID, or light‑up probe assays). Its bromine substituent may enhance binding affinity through halogen‑bond interactions with guanine quartets [3][4].

Kinase Selectivity Profiling Panels (EGFR, Chk1, Src)

Multiple independent programs have identified pyrazolo[4,3‑c]quinoline derivatives as kinase inhibitor leads. The target compound is a logical inclusion in commercial or in‑house kinase‑profiling panels to assess selectivity across EGFR, BRAF, Chk1, and Src, and to identify any unique selectivity fingerprint attributable to the 4‑Br/8‑COOEt substitution pattern [5][6].

Quote Request

Request a Quote for ethyl 1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.